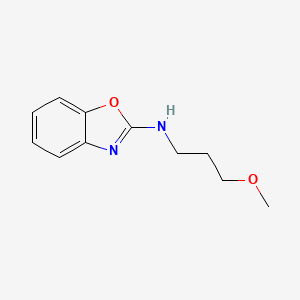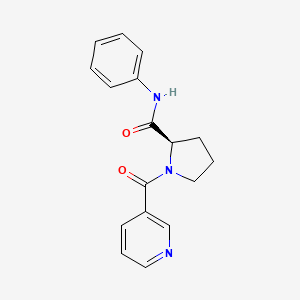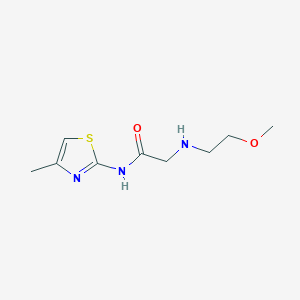![molecular formula C16H17NO4 B7539075 1-Benzofuran-2-yl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7539075.png)
1-Benzofuran-2-yl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzofuran-2-yl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone, also known as BDAM, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in drug discovery and development. BDAM belongs to the class of spirocyclic compounds, which have been found to exhibit a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 1-Benzofuran-2-yl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone is not fully understood, but it is believed to involve the inhibition of key enzymes and receptors in the body. For example, the inhibition of acetylcholinesterase by this compound leads to an increase in the levels of the neurotransmitter acetylcholine in the brain, which can improve cognitive function. The inhibition of monoamine oxidase by this compound leads to an increase in the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine, which can improve mood and cognitive function.
Biochemical and Physiological Effects
This compound has been found to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-viral properties. This compound has also been found to improve cognitive function and mood by increasing the levels of neurotransmitters such as acetylcholine, dopamine, serotonin, and norepinephrine in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-Benzofuran-2-yl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone is its wide range of biological activities, which makes it a promising candidate for drug discovery and development. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are many future directions for research on 1-Benzofuran-2-yl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone, including the development of more efficient synthesis methods, the investigation of its potential as a treatment for Alzheimer's disease, and the exploration of its anti-tumor and anti-viral properties. In addition, further research is needed to fully understand the mechanism of action of this compound and its effects on the body.
Métodos De Síntesis
1-Benzofuran-2-yl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone can be synthesized using a variety of methods, including the reaction of 2-bromo-1-(benzofuran-2-yl)ethanone with 1,4-dioxa-8-azaspiro[4.5]decan-8-ol in the presence of a base. Other methods include the reaction of 2-chloro-1-(benzofuran-2-yl)ethanone with 1,4-dioxa-8-azaspiro[4.5]decan-8-ol in the presence of a base and the reaction of 2-(benzofuran-2-yl)acetic acid with 1,4-dioxa-8-azaspiro[4.5]decan-8-ylamine in the presence of a coupling agent.
Aplicaciones Científicas De Investigación
1-Benzofuran-2-yl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone has been found to exhibit a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. In addition, this compound has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which plays a key role in the pathogenesis of Alzheimer's disease. This compound has also been found to be a potent inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine.
Propiedades
IUPAC Name |
1-benzofuran-2-yl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c18-15(14-11-12-3-1-2-4-13(12)21-14)17-7-5-16(6-8-17)19-9-10-20-16/h1-4,11H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTYLJGPKKRLMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(azepan-1-yl)ethyl]-5-bromo-2-methoxybenzenesulfonamide](/img/structure/B7538993.png)
![N-[[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl]methyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B7538995.png)


![Furan-2-yl-[4-(4-methoxy-6-methylpyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B7539029.png)



![4-[4-[[5-(3-Chlorophenyl)thiophen-2-yl]methyl]piperazine-1-carbonyl]piperidine-1-sulfonamide](/img/structure/B7539062.png)

![(4-chloro-1H-pyrrol-2-yl)-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]methanone](/img/structure/B7539079.png)
![1,4-dioxa-8-azaspiro[4.5]decan-8-yl(1H-indol-2-yl)methanone](/img/structure/B7539080.png)

![(1-Benzylindol-3-yl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7539095.png)